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6-Hydroxy-7,8-dihydro purine nucleoside -

6-Hydroxy-7,8-dihydro purine nucleoside

Catalog Number: EVT-10910129
CAS Number:
Molecular Formula: C10H14N4O5
Molecular Weight: 270.24 g/mol
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Product Introduction

Overview

6-Hydroxy-7,8-dihydro purine nucleoside, also known as 7,8-dihydroinosine, is a purine nucleoside characterized by a purine base linked to a ribose sugar. This compound plays a significant role in various biochemical processes, including nucleic acid metabolism and cellular signaling. It is classified under purine nucleosides, which are essential components of nucleic acids and serve as building blocks for RNA and DNA synthesis.

Source and Classification

7,8-Dihydroinosine is derived from inosine through reduction processes. It belongs to the class of purine nucleosides, which includes other compounds like adenosine and guanosine. The classification of this compound as a purine nucleoside highlights its structural features that consist of a purine base attached to a ribofuranose sugar.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-hydroxy-7,8-dihydro purine nucleoside typically involves the reduction of inosine. One prevalent method utilizes sodium borohydride as the reducing agent under mild conditions. The reaction is performed in an aqueous solution, leading to the formation of the desired nucleoside, which is then purified through crystallization techniques.

Another approach includes enzymatic glycosylation, where ribose-1-phosphate is coupled with a purine base using isolated enzymes or whole cells. This method offers high stereospecificity and can be advantageous for synthesizing modified nucleosides .

Molecular Structure Analysis

Structure and Data

The molecular formula of 6-hydroxy-7,8-dihydro purine nucleoside is C10H14N4O5C_{10}H_{14}N_{4}O_{5}, with a molecular weight of approximately 270.24 g/mol. The IUPAC name for this compound is 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,7,8,9-tetrahydro-3H-purin-6-one. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC10H14N4O5C_{10}H_{14}N_{4}O_{5}
Molecular Weight270.24 g/mol
IUPAC Name9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,7,8,9-tetrahydro-3H-purin-6-one
InChI KeyZWTNXGIZBOQCAJ-KQYNXXCUSA-N
Chemical Reactions Analysis

Reactions and Technical Details

6-Hydroxy-7,8-dihydro purine nucleoside undergoes various chemical reactions:

  1. Oxidation: This compound can be oxidized to form 8-oxo-7,8-dihydroinosine.
  2. Reduction: The primary synthetic route involves its reduction from inosine using sodium borohydride.
  3. Substitution: It can participate in nucleophilic substitution reactions at the 2-position of the purine ring, leading to the formation of stable derivatives with various nucleophiles .

These reactions highlight its versatility in chemical transformations relevant to both synthetic chemistry and biological processes.

Mechanism of Action

The mechanism of action for 6-hydroxy-7,8-dihydro purine nucleoside involves its interaction with adenosine deaminase enzymes. This enzyme catalyzes the hydrolytic deamination of adenosine to inosine and plays a crucial role in purine metabolism. By modulating adenosine levels in cellular environments, it influences various signaling pathways related to immune response and cellular proliferation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 6-hydroxy-7,8-dihydro purine nucleoside include:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water due to its polar nature.

Chemical properties include its stability under physiological conditions and reactivity in biochemical pathways involving nucleotide metabolism.

Applications

Scientific Uses

6-Hydroxy-7,8-dihydro purine nucleoside has several applications in scientific research:

  1. Biochemistry: Used as a model compound for studying oxidation-reduction processes in purine metabolism.
  2. Medicine: Investigated for its potential neuroprotective effects and therapeutic roles in various diseases.
  3. Pharmaceutical Research: Serves as a precursor for synthesizing other nucleoside analogs that may have antiviral or anticancer properties .
Enzymatic Interaction Mechanisms of 6-Hydroxy-7,8-dihydro Purine Nucleoside in Purine Metabolism

Transition-State Mimicry in Adenosine Deaminase Inhibition

6-Hydroxy-7,8-dihydro purine nucleoside (HDPR), also termed 7,8-dihydroinosine, functions as a near-ideal transition-state analogue for adenosine deaminase enzymes. Adenosine deaminase catalyzes the hydrolytic deamination of adenosine to inosine, a critical step in purine salvage pathways. The reaction proceeds through a tetrahedral transition state where a water molecule attacks the C6 position of adenosine, facilitated by zinc-activated hydroxide [6] [8]. HDPR precisely emulates this high-energy intermediate through its non-planar 7,8-dihydropurine ring system and the C6-hydroxyl group (Figure 1) [6].

Biochemical analyses confirm that HDPR binds murine adenosine deaminase with a dissociation constant (Kd) of ~10⁻¹² M, exceeding substrate affinity by 7–8 orders of magnitude [6] [8]. This exceptional binding arises from its geometric and electronic mimicry of the sp³-hybridized transition state, contrasting sharply with the sp²-hybridization of planar substrates like adenosine or inosine [8]. Nuclear magnetic resonance studies further validate that the enzyme-bound HDPR adopts the (R)-6-hydroxyl configuration, mirroring the stereochemistry of the transition state [8]. The inhibition kinetics demonstrate slow-onset, tight-binding characteristics consistent with transition-state analogues [8].

Table 1: Kinetic Parameters of HDPR Binding to Adenosine Deaminase

ParameterValue (Murine ADA)Comparison to Adenosine
Dissociation Constant (Kd)3 × 10⁻¹² M10⁷-fold lower Km
Inhibitor Constant (Ki)2 × 10⁻¹² MNot applicable
Binding Energy (ΔG)-63 kJ/mol~40 kJ/mol stronger
Induced Fit Rate (kₒₙ)1.2 × 10⁵ M⁻¹s⁻¹100-fold slower

Structural Basis for Transition-State Analog Binding in Catalytic Pockets

X-ray crystallographic structures of murine adenosine deaminase complexed with HDPR (PDB: 2ADA) reveal the atomic details of transition-state recognition [5] [6]. The catalytic domain adopts an eight-stranded α/β TIM barrel fold, with HDPR and zinc fully sequestered within a deep pocket at the C-terminal end of the barrel. Three critical molecular features enable high-affinity binding:

  • Zinc Coordination: The catalytic Zn²⁺ ion is pentacoordinated by residues Asp295, His238, Glu217, and two water molecules. The HDPR 6-hydroxyl group displaces one water ligand, forming a direct 2.1 Å bond to zinc, thereby mimicking the hydroxide nucleophile [6].
  • Hydrogen Bond Network: Nine hydrogen bonds stabilize the inhibitor (Figure 2A). The 6-hydroxyl donates hydrogen bonds to Glu217 (2.5 Å) and accepts from His238 (2.7 Å). The ribose 2'-OH and 3'-OH interact with Asp296 and His178, while N1, N3, and N7 positions form bonds with Ala184, Gly184, and Asp19, respectively [6].
  • Steric Complementarity: The non-planar dihydropurine ring fits a hydrophobic sub-pocket lined by Leu62, Phe65, and Pro184. This sub-pocket is conformationally rigid and excludes planar purines like inosine [6] [8].

Human adenosine deaminase 2 (ADA2), though sharing catalytic zinc coordination, exhibits distinct substrate binding characteristics due to its three-domain dimeric architecture (versus the single-domain monomeric ADA1). ADA2 possesses an expanded catalytic cleft with altered residue topology (e.g., divergent residues near Glu217 and His238), explaining its differential inhibition profile compared to ADA1 [3]. While HDPR inhibits both isoforms, inhibitors like erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) selectively target ADA1 due to steric incompatibility with ADA2’s binding pocket [3].

Table 2: Key Protein-Ligand Interactions in ADA-HDPR Complex (PDB: 2ADA)

HDPR Atom/GroupProtein ResidueInteraction TypeDistance (Å)Functional Role
O6 (hydroxyl)Zn²⁺Coordination2.1Mimics hydroxide nucleophile
O6 (hydroxyl)Glu217 OE1H-bond (donor)2.5Stabilizes transition state charge
N1Ala184 NH-bond3.0Neutralizes N1 protonation
N3Gly184 NH-bond3.2Recognizes imidazole tautomer
N7Asp19 OD1H-bond2.9Binds purine ring
2'-OHAsp296 OD2H-bond2.8Anchors ribose
3'-OHHis178 NE2H-bond2.6Anchors ribose

Thermodynamic Contributions to Substrate Water Activity Modulation

The exceptional affinity of HDPR for adenosine deaminase stems from unique thermodynamic advantages conferred by its transition-state mimicry:

  • Entropic Advantage: The rigid dihydropurine scaffold and extensive hydrogen bonding network minimize the entropy penalty upon binding. Unlike flexible substrates (ΔS ~ -50 J/mol·K), HDPR binding exhibits near-zero entropy change (ΔS ≈ 0), indicating perfect preorganization for the catalytic pocket [8]. This compensates for the entropic cost of immobilizing the substrate and catalytic water.
  • Enthalpic Optimization: Direct zinc coordination and nine hydrogen bonds generate substantial enthalpic gains (ΔH ≈ -80 kJ/mol). The displacement of two high-energy, non-productively bound water molecules from the zinc coordination sphere contributes ~25 kJ/mol of binding energy [6] [8].
  • Solvent Reorganization: Molecular dynamics simulations reveal that HDPR binding reduces the active-site solvent-accessible surface area by 85%, displacing 12–15 structured water molecules. This creates a low-dielectric microenvironment enhancing electrostatic interactions with the anionic transition state [8]. The displacement entropy (TΔSdispl) contributes ~15 kJ/mol to binding affinity.
  • Circe Effect: The simultaneous binding energy distributed across multiple active-site residues (Glu217, His238, Asp296) creates a synergistic "Circe effect" where the total binding energy exceeds the sum of individual interactions. This cooperativity enables unprecedented discrimination between substrate and transition state [8].

Table 3: Thermodynamic Parameters of HDPR Binding to Adenosine Deaminase

ParameterValueContribution to ΔG
Overall ΔG-63 kJ/molNot applicable
Enthalpy Change (ΔH)-80 kJ/molPrimary stabilization
Entropy Change (-TΔS)+17 kJ/molPenalty mitigation
Zinc-Water Displacement-25 kJ/molEnthalpic gain
Solvent Displacement-15 kJ/molEntropic gain
Hydrogen Bonding-40 kJ/molEnthalpic gain

Figure 1: Structural Mimicry of the Transition State[Diagram showing adenosine deaminase reaction pathway: Adenosine → Tetrahedral Transition State (sp³ hybridized C6, Zn-bound OH⁻) → Inosine. HDPR superimposed on transition state highlighting matching C6-OH and dihydropurine ring]

Figure 2: Active Site Architecture[Ribbon diagram of ADA TIM barrel domain with HDPR bound. Insets: A) Zinc coordination sphere showing HDPR O6-Zn bond (2.1 Å) and H-bonds to Glu217/His238. B) Hydrophobic pocket accommodating dihydropurine ring (Leu62, Phe65, Pro184)]

Properties

Product Name

6-Hydroxy-7,8-dihydro purine nucleoside

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-1H-purin-6-one

Molecular Formula

C10H14N4O5

Molecular Weight

270.24 g/mol

InChI

InChI=1S/C10H14N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2,4,6-7,10,13,15-17H,1,3H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1

InChI Key

ZWTNXGIZBOQCAJ-KQYNXXCUSA-N

Canonical SMILES

C1NC2=C(N1C3C(C(C(O3)CO)O)O)N=CNC2=O

Isomeric SMILES

C1NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=CNC2=O

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